molecular formula C9H22Cl2N2 B8056120 (2S)-1-(azepan-1-yl)propan-2-amine dihydrochloride

(2S)-1-(azepan-1-yl)propan-2-amine dihydrochloride

Cat. No.: B8056120
M. Wt: 229.19 g/mol
InChI Key: PHLJMVQRSATQMA-WWPIYYJJSA-N
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Description

(2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride is a chiral amine salt composed of a propan-2-amine backbone substituted at the 1-position with an azepane (7-membered saturated heterocyclic ring containing one nitrogen atom). The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or research applications.

Properties

IUPAC Name

(2S)-1-(azepan-1-yl)propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-9(10)8-11-6-4-2-3-5-7-11;;/h9H,2-8,10H2,1H3;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLJMVQRSATQMA-WWPIYYJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCCC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCCCCC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(azepan-1-yl)propan-2-amine dihydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.

    Attachment of the Propan-2-amine Moiety: The azepane ring is then functionalized with a propan-2-amine group. This can be achieved through reductive amination, where the azepane is reacted with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: More saturated amine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

(2S)-1-(azepan-1-yl)propan-2-amine dihydrochloride is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-1-(azepan-1-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties
(2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride* C₉H₂₂Cl₂N₂ Azepane ~228.9 High solubility (salt form); flexible 7-membered ring
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·(HCl)₂ Pentanamide 226.11 Amide group reduces basicity; unclassified hazards
(2S)-1-Aminopropan-2-ylamine dihydrochloride C₅H₁₄Cl₂F₂N₂ Difluoroethyl 235.09 Fluorine enhances lipophilicity; research use
1289 (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine dihydrochloride C₆H₁₃N₅Cl₂ Triazole 238.11 Hydrogen-bonding capability; supplied by 14+ vendors
5-APB (1-(Benzofuran-5-yl)-propan-2-amine) C₁₁H₁₃NO Benzofuran 175.23 Psychoactive; regulated under drug laws

*Calculated molecular weight based on structural analysis.

Substituent-Driven Functional Differences

  • Azepane vs. Piperidine derivatives (e.g., antipsychotics) are more common in pharmaceuticals, but azepane’s size may reduce off-target effects .
  • Fluorinated Derivatives : The difluoroethyl analog () shows increased metabolic stability due to fluorine’s electronegativity, suggesting the target compound may benefit from similar halogenation for enhanced bioavailability .
  • Aromatic vs. Aliphatic Substituents : Benzofuran-substituted analogs (e.g., 5-APB) exhibit psychoactivity linked to serotonin receptor modulation, whereas azepane’s aliphatic nature may reduce CNS activity unless paired with specific pharmacophores .

Research and Regulatory Considerations

  • Toxicological Gaps : Analogous compounds often lack thorough toxicological profiles (e.g., ), underscoring the need for targeted studies on the azepane derivative .
  • Regulatory Status : Unlike benzofuran-based psychoactive substances (), the target compound’s azepane group may place it outside current controlled substance lists, pending pharmacological evaluation .

Biological Activity

(2S)-1-(azepan-1-yl)propan-2-amine dihydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly in the context of neurotransmitter modulation and neuroprotection. This article delves into its biological properties, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound is characterized by its azepane ring structure, which contributes to its interaction with biological systems. The molecular formula is C9H20N2C_9H_{20}N_2, with a molecular weight of approximately 156.27 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, facilitating biological assays.

Research indicates that this compound acts primarily as a neurotransmitter modulator . Its structure allows it to interact with various receptors in the central nervous system, potentially affecting neurotransmitter release and uptake. The following mechanisms have been proposed based on current literature:

  • Inhibition of Reuptake : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters such as serotonin and dopamine, leading to increased synaptic availability.
  • Receptor Interaction : The compound may bind to sigma receptors (σRs), which are implicated in several neuropsychiatric disorders, enhancing or modulating their activity .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Effect Reference
Neurotransmitter ModulationIncreased levels of serotonin
Sigma Receptor BindingAffinity for σ1R and σ2R
Neuroprotective EffectsReduction in oxidative stress
Potential Antidepressant ActivityImprovement in mood-related behaviors

Case Studies and Research Findings

Several studies have explored the effects of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound reduced neuronal death in models of oxidative stress by modulating intracellular signaling pathways associated with apoptosis .
  • Behavioral Studies : In animal models, administration of the compound showed significant improvements in depressive-like behaviors, suggesting its potential as an antidepressant .
  • Receptor Binding Studies : Binding affinity assays indicated that this compound has a high affinity for sigma receptors, which play a role in mood regulation and neuroprotection .

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